molecular formula C18H17N5O3 B2493110 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide CAS No. 478257-57-7

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide

Cat. No. B2493110
CAS RN: 478257-57-7
M. Wt: 351.366
InChI Key: JMASKBYZKHSYNU-AWQFTUOYSA-N
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Description

The compound "N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide" belongs to a broader class of compounds known for their varied chemical and biological activities. Research into similar compounds has highlighted their potential in various applications, stemming from their structural characteristics and reactivity patterns. These compounds often feature in research due to their structural complexity and potential for modification, which can lead to interesting physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, an efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives through a five-component cascade reaction has been reported, highlighting the complexity and efficiency of modern synthetic methods in producing these compounds (Hosseini & Bayat, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized using various spectroscopic and crystallographic techniques, including FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are critical for understanding the chemical reactivity and properties of the compounds. An example includes the study of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, where spectroscopic methods and X-ray diffraction were used for structural characterization (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Structural Studies

The compound of interest has been the subject of various synthesis and structural analysis studies. In particular, research has explored Schiff bases derived from similar compounds, including o-hydroxy Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde. These studies have involved spectroscopic techniques and X-ray crystal structure determination to understand the nature of hydrogen bonding in these molecules (Kala et al., 2016). Similar structural studies have been conducted on various derivatives, aiming to ascertain the geometry and structural features of these compounds through different spectroscopic methods (Karrouchi et al., 2021).

Sensing and Detection Applications

Research has also focused on the development of new sensors utilizing derivatives of this compound. For instance, a fluorescent sensor based on imidazo[1,2-a]pyridine was synthesized for the highly sensitive and selective detection of Al3+, demonstrating significant "turn-on" fluorescence response in certain conditions (Li & Xiao, 2016). Another study developed a chemosensor capable of detecting Al3+ and Zn2+ in respective solutions, highlighting the high selectivity and sensitivity of the sensor (Sun et al., 2015).

Biological Activity and Applications

Compounds structurally related to the one have been synthesized and evaluated for various biological activities. For instance, some derivatives were investigated for their antibacterial and antifungal activities, with certain compounds showing high activity against specific bacteria and fungi (Bassyouni et al., 2012). Another study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone and evaluated them as potential antidepressant and nootropic agents (Thomas et al., 2016).

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-12-4-3-5-17(21-12)23-10-14(19-11-23)18(25)22-20-9-13-6-7-15(24)16(8-13)26-2/h3-11,24H,1-2H3,(H,22,25)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASKBYZKHSYNU-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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